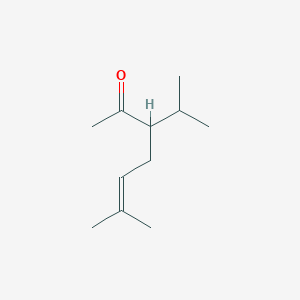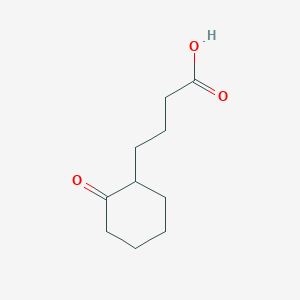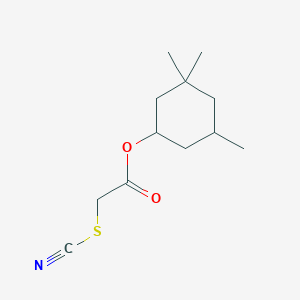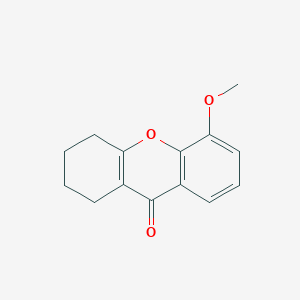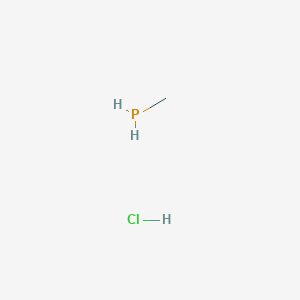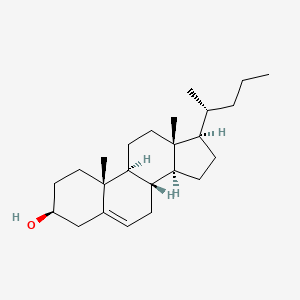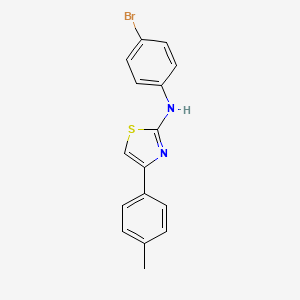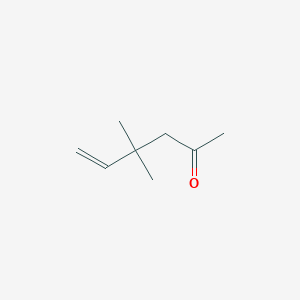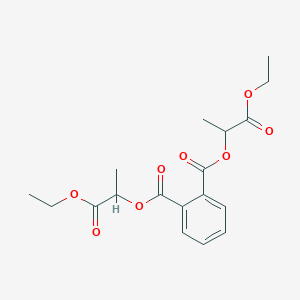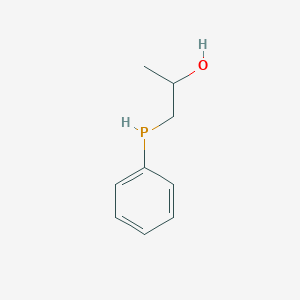
1-(Phenylphosphanyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylphosphanyl)propan-2-ol is an organophosphorus compound that features a phenyl group attached to a phosphanyl group, which is further connected to a propan-2-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Phenylphosphanyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with propylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Phenylphosphanyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the phosphanyl group to phosphine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the propan-2-ol moiety can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides (e.g., HCl, HBr) and sulfonates (e.g., tosyl chloride) in the presence of a base or acid catalyst.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanyl derivatives.
Aplicaciones Científicas De Investigación
1-(Phenylphosphanyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, enhancing their catalytic activity.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(Phenylphosphanyl)propan-2-ol exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The phenylphosphanyl group can donate electron density to metal ions, stabilizing various oxidation states and facilitating catalytic transformations. The propan-2-ol moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
1-(Phenylphosphanyl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.
1-(Phenylphosphanyl)butan-2-ol: Similar structure but with a butan-2-ol moiety.
Diphenylphosphine: Lacks the hydroxyl group but contains two phenyl groups attached to the phosphorus atom.
Uniqueness: 1-(Phenylphosphanyl)propan-2-ol is unique due to the presence of both a phenylphosphanyl group and a propan-2-ol moiety. This combination allows for versatile reactivity and the ability to form stable complexes with various metal ions, making it valuable in catalysis and other applications.
Propiedades
Número CAS |
2328-18-9 |
|---|---|
Fórmula molecular |
C9H13OP |
Peso molecular |
168.17 g/mol |
Nombre IUPAC |
1-phenylphosphanylpropan-2-ol |
InChI |
InChI=1S/C9H13OP/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 |
Clave InChI |
MIQZBDOWIXINMF-UHFFFAOYSA-N |
SMILES canónico |
CC(CPC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)
